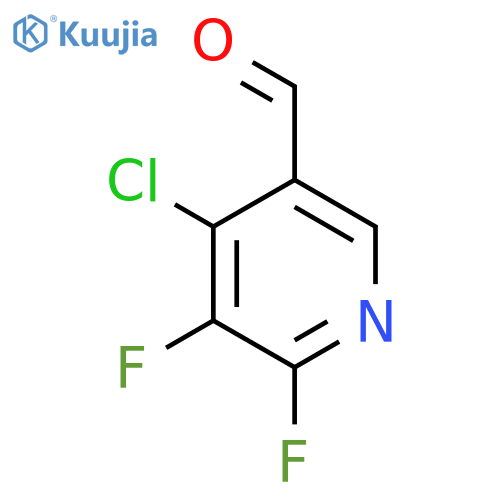Cas no 1260758-40-4 (4-Chloro-5,6-difluoronicotinaldehyde)
4-クロロ-5,6-ジフルオロニコチンアルデヒドは、高純度の有機中間体であり、医薬品や農薬の合成において重要な役割を果たします。この化合物は、ニコチン酸骨格にクロロおよびジフルオロ置換基を有するアルデヒド誘導体で、高い反応性と選択性を示します。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が期待されます。そのため、創薬研究におけるキーインターメディエートとして有用です。また、精密有機合成における多様な変換反応に対応可能な官能基を備えており、複雑な分子構築に適しています。

1260758-40-4 structure
商品名:4-Chloro-5,6-difluoronicotinaldehyde
CAS番号:1260758-40-4
MF:C6H2ClF2NO
メガワット:177.535987377167
CID:4742138
4-Chloro-5,6-difluoronicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-5,6-difluoronicotinaldehyde
-
- インチ: 1S/C6H2ClF2NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H
- InChIKey: YLALUHNUHLBPMQ-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(Cl)=C(F)C(F)=NC=1
4-Chloro-5,6-difluoronicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562792-1g |
4-Chloro-5,6-difluoronicotinaldehyde |
1260758-40-4 | 98% | 1g |
¥4752.00 | 2024-08-09 |
4-Chloro-5,6-difluoronicotinaldehyde 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
1260758-40-4 (4-Chloro-5,6-difluoronicotinaldehyde) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
